2-Cyano-5-fluorobenzoic acid
Overview
Description
2-Cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a cyano group (-CN) and a fluorine atom (F), respectively
Scientific Research Applications
2-Cyano-5-fluorobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Material Science: It is employed in the creation of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
It is synthesized for use in organic synthesis as a target product and can also be used as an intermediate for the synthesis of other chemicals .
Mode of Action
It is known that 2-Cyano-5-fluorobenzoic acid is synthesized by the reaction of sodium nitrite with methyl ester . It has been shown to react with nitrogen to produce cyanide, which is toxic to humans and animals .
Biochemical Analysis
Biochemical Properties
2-Cyano-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of other chemical compounds. For instance, this compound can react with nitrogen to produce cyanide, which is toxic to humans and animals . Additionally, it interacts with acid methyl to produce methyl esters, often used as solvents in industrial settings . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitrogen to produce cyanide can lead to toxic effects on cells, disrupting normal cellular functions . Furthermore, its role in producing methyl esters can impact cellular metabolism by altering the availability of solvents and other essential compounds within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to react with nitrogen to produce cyanide is a key aspect of its molecular mechanism . This reaction can inhibit enzymes that are sensitive to cyanide, leading to disruptions in various biochemical pathways. Additionally, the production of methyl esters through its interaction with acid methyl can activate or inhibit specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored at temperatures between 10°C and 25°C . Its interaction with nitrogen to produce cyanide can lead to long-term toxic effects on cells, particularly in in vitro and in vivo studies . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity due to the production of cyanide . Studies have shown that the compound’s interaction with nitrogen to produce cyanide is dose-dependent, with higher doses leading to increased cyanide production and greater toxic effects . These findings underscore the importance of carefully controlling the dosage of this compound in animal studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s reaction with nitrogen to produce cyanide is a key metabolic pathway, as it involves the enzyme-mediated conversion of nitrogen into cyanide . Additionally, the production of methyl esters through its interaction with acid methyl is another important metabolic pathway, highlighting the compound’s role in organic synthesis and industrial applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to react with nitrogen and acid methyl suggests that it may be transported and distributed through specific pathways that facilitate these interactions . Additionally, the compound’s stability and degradation can affect its localization and accumulation within cells and tissues, further influencing its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with nitrogen and acid methyl suggest that it may be localized in subcellular compartments where these reactions occur . Additionally, the compound’s stability and degradation can influence its activity and function within specific subcellular compartments, highlighting the importance of understanding its subcellular localization in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-fluorobenzoic acid typically involves the reaction of sodium nitrite with methyl ester . One common method includes the bromination of 2,6-dichloro-3-fluorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by a halogen-metal exchange reaction with a Grignard reagent and subsequent reaction with carbon dioxide . This method is advantageous due to its high yield and relatively simple steps.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-amino-5-fluorobenzoic acid.
Oxidation: Formation of carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-fluorobenzoic acid
- 2-Cyano-3-fluorobenzoic acid
- 2-Cyano-6-fluorobenzoic acid
Uniqueness
2-Cyano-5-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-cyano-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWLBDSRBARGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380948 | |
Record name | 2-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-24-1 | |
Record name | 2-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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